molecular formula C8H16N2O3 B1329786 Glycylleucine CAS No. 688-14-2

Glycylleucine

Cat. No. B1329786
CAS RN: 688-14-2
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-UHFFFAOYSA-N
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Description

Glycylleucine Description

Glycylleucine is a dipeptide composed of the amino acids glycine and leucine. It is a substrate for various proteolytic enzymes and has been studied in the context of its role in protein and peptide structures. Glycine, being the simplest of all amino acid residues, is known for its conformational freedom and is often found in turns within protein structures, while leucine is a hydrophobic amino acid that contributes to the structural integrity of proteins .

Synthesis Analysis

The synthesis of glycylleucine and its analogs has been a subject of research to understand its metabolism and biological role. For instance, glycyl dehydropeptides of leucine have been synthesized to study their enzymatic susceptibility and properties . Additionally, a non-hydrolyzable analogue of glycylleucine has been prepared, which contains a thiomethylene group substituted for the peptide linkage, showing a higher affinity for aminopeptidase M than glycylleucine itself .

Molecular Structure Analysis

The molecular structure of glycylleucine has been analyzed through various methods, including X-ray diffraction. The crystal structure of glycyl-L-alanine hydrochloride, a related compound, has been elucidated, providing insights into the peptide's conformation and the presence of water molecules in its crystalline form . Similarly, the structure of racemic dipeptide glycyl-DL-leucine at 120 K has been determined, revealing the presence of hydrogen bonds that contribute to a complex pattern .

Chemical Reactions Analysis

Glycylleucine and its analogs participate in various chemical reactions, particularly those involving proteolytic enzymes. The non-hydrolyzable analogue of glycylleucine acts as a competitive inhibitor of aminopeptidase M, conserving the charge and conformation of the parent compound while presenting a non-hydrolyzable linkage . This suggests that glycylleucine and its analogs can be used to design inhibitors that target proteolytic enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycylleucine are influenced by its amino acid components. Glycine contributes to the flexibility and conformational diversity of the dipeptide, while leucine's hydrophobic nature affects its interaction with other molecules and its role in protein structures . The crystallographic studies of related compounds provide additional information on the peptide's physical properties, such as density and hydrogen bonding patterns .

Scientific Research Applications

1. Effects on Photosynthetic Capacity and Amino Acid Composition

  • Summary of Application: Glycylleucine was used to investigate its effects on the growth, photosynthesis, chlorophyll fluorescence, Calvin cycle pathway, abaxial leaf burr morphology, endogenous hormones, and amino acid content in eggplant .
  • Methods of Application: Different concentrations of exogenous glycine betaine (20, 40, and 60 mmol L−1) and cycloleucine (10, 20, and 40 mmol L−1), with 0 mmol L−1 as control, were used .
  • Results: It was found that 40 mmol L−1 glycine betaine had the best effect on plant growth and development; it increased the fresh and dry weight of plants, increased the density of abaxial leaf hairs, increased the net photosynthetic rate and Calvin cycle key enzyme activity of leaves .

2. Volumetric and Solvation Properties in Aqueous Acetate Solutions

  • Summary of Application: The study aimed to understand the volumetric properties of glycylleucine in various aqueous acetate solutions .
  • Methods of Application: The densities of glycyl-glycine (diglycine) and glycyl-l-leucine, in water and in aqueous sodium acetate, potassium acetate, magnesium acetate and calcium acetate solutions, were measured at 298.15 K .
  • Results: The results indicated that the peptide interactions are stronger with MgA/CaA than NaA/KA. Also, the data suggested that the peptide interactions are stronger with NaA than KA and with MgA than CaA .

3. Role on the Conformations of Glycyl-l-leucine Oligomers

  • Summary of Application: The study aimed to understand the role of an l-leucine residue on the conformations of glycyl-l-leucine oligomers .
  • Methods of Application: The study was conducted using infrared absorption and Raman scattering studies .
  • Results: The specific results or outcomes of this study are not provided in the search results .

4. Role in Promoting the Formation of Mixed-Species Biofilms

  • Summary of Application: The study aimed to understand the role of Bifidobacterium longum in promoting the formation of mixed-species biofilms. It was found that the metabolism of autoinducer peptides (proliylglycine and glycylleucine) can promote the formation of biofilms, both mono- and mixed-species biofilms composed of B. longum .
  • Methods of Application: The study was conducted using transcriptomics and metabolomics .
  • Results: The results showed that the increase in amino acid and purine content could promote biofilm formation .

5. Role in Metabolomics Biotechnology

  • Summary of Application: Glycylleucine, as a metabolite, plays a role in metabolomics biotechnology. Metabolomics is an important method for studying modern life sciences and is closely related to the latest developments in science and technology .
  • Methods of Application: Techniques involved in metabolomics methods include nuclear magnetic resonance, mass spectrometry (MS), and chromatography .
  • Results: The application of metabolomics has provided a new approach to exploring the pathogenesis of human disease .

6. Role in Photosynthetic Capacity and Amino Acid Composition

  • Summary of Application: Glycylleucine was used to investigate its effects on photosynthetic capacity, amino acid composition, and hormone metabolism in Solanum melongena L .
  • Methods of Application: Different concentrations of exogenous glycine betaine (20, 40, and 60 mmol L−1) and cycloleucine (10, 20, and 40 mmol L−1), with 0 mmol L−1 as control, were used .
  • Results: It was found that 40 mmol L−1 glycine betaine had the best effect on plant growth and development; it increased the fresh and dry weight of plants, increased the density of abaxial leaf hairs, increased the net photosynthetic rate and Calvin cycle key enzyme activity of leaves .

properties

IUPAC Name

2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862449
Record name Glycylleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylleucine

CAS RN

688-14-2, 688-13-1, 869-19-2
Record name Glycylleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-14-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Glycyl-DL-leucine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522707
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707
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Record name Glycylleucine
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Record name Glycylleucine
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Record name N-glycyl-DL-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
A Latal, G Degovics, RF Epand… - European journal of …, 1997 - Wiley Online Library
The interaction of PGLa (peptidyl‐glycylleucine‐carboxyamide), a 21‐amino‐acid residue cationic peptide, isolated from the skin of the South African clawed frog, Xenopus laevis, with …
Number of citations: 116 febs.onlinelibrary.wiley.com
D Kumar, MA Rub - Journal of Physical Organic Chemistry, 2019 - Wiley Online Library
In this article, we report kinetic study of ninhydrin with chromium (III)‐glycylleucine complex in aqueous–alkanediyl‐α,ω‐bis (dimethylcetylammonium bromide) gemini surfactants at …
Number of citations: 30 onlinelibrary.wiley.com
D Kumar, MA Rub - Journal of Dispersion Science and Technology, 2019 - Taylor & Francis
… The absorption spectra of product formed on interaction of metal-glycylleucine with ninhydrin were plotted and shown graphically in Figure 1. We observed that absorbance was higher …
Number of citations: 27 www.tandfonline.com
JA Yankeelov Jr, KF Fok… - The Journal of Organic …, 1978 - ACS Publications
Stereoselective syntheses of (/?)-and (S)-(S-cys-teaminyl)-4-methylpentanoic acids have been developed which involve:(a) displacement of bromide in the appropriate enantiomers of 2-…
Number of citations: 38 pubs.acs.org
KF Fok, JA Yankeelov Jr - Biochemical and Biophysical Research …, 1977 - Elsevier
A non-hydrolyzable analogue of the dipeptide glycylleucine has been prepared which contains a thiomethylene group substituted for the peptide linkage. The affinity of the analogue (( …
Number of citations: 14 www.sciencedirect.com
SA Adibi, MR Soleimanpour - The Journal of Clinical …, 1974 - Am Soc Clin Investig
… , glycylleucine, glycine, leucine, glycylglycine with leucine or glycine, glycylglycine with glycylleucine, or glycylleucine … Jejunal absorption rates of both glycylglycine and glycylleucine …
Number of citations: 116 www.jci.org
SA Adibi, EL Morse - The Journal of clinical investigation, 1971 - Am Soc Clin Investig
… and minimal activity against glycylleucine. In each intestinal … and ileum) when the glycylleucine solution instead of the … rates were either similar for glycylleucine (94% vs. 92%) or …
Number of citations: 465 www.jci.org
H Lochs, PE Williams, EL Morse… - American Journal …, 1988 - journals.physiology.org
… To establish whether a steady state in arterial level of glycylleucine had been attained during the infusion period, we determined arterial level at 60, 90, and 120 min after the start of …
Number of citations: 55 journals.physiology.org
H Lochs, PE Williams, EL Morse… - Beitrage zu …, 1987 - europepmc.org
… The infusion of glycylleucine greatly altered … glycylleucine, but with varying importance. Although liver and kidney appear to be the dominant organs for the assimilation of glycylleucine, …
Number of citations: 1 europepmc.org
GA Badun - Radiokhimiya, 1990 - inis.iaea.org
[en] The mechanism of reverse kinetic isotopic effect (KIE), observed for reaction of atomic tritium with a mixture of glycine and leucine aminoacids, was investigated. For the purpose …
Number of citations: 1 inis.iaea.org

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